molecular formula C7H10O3 B14308941 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one CAS No. 115919-10-3

4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one

Cat. No.: B14308941
CAS No.: 115919-10-3
M. Wt: 142.15 g/mol
InChI Key: KPWLAANFBQKIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxabicyclo[222]octan-3-one is a bicyclic lactone compound with a unique structure that includes a bridged oxygen atom

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, sodium methoxide for initiating polymerization, and organic superbases for catalysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the degradation of the polymer with acid at high temperatures can recover 3-cyclohexenecarboxylic acid .

Scientific Research Applications

4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its potential for use in drug discovery and polymer science.

Properties

CAS No.

115919-10-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-hydroxy-2-oxabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C7H10O3/c8-6-7(9)3-1-5(10-6)2-4-7/h5,9H,1-4H2

InChI Key

KPWLAANFBQKIMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.